molecular formula C15H20Cl3NO5 B4040329 oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-2-amine

oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-2-amine

Cat. No.: B4040329
M. Wt: 400.7 g/mol
InChI Key: ADCFIDWKKWSZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-2-amine is a compound that combines the properties of oxalic acid and a trichlorophenoxy derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-2-amine typically involves the reaction of oxalic acid with N-[3-(2,4,6-trichlorophenoxy)propyl]butan-2-amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in dechlorinated derivatives .

Scientific Research Applications

Oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-2-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-2-amine involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The oxalic acid moiety may contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Prochloraz: A fungicide with a similar trichlorophenoxy structure.

    2,4,6-Trichlorophenol: A compound with a similar chlorinated phenol group.

    N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine: A related amine derivative.

Uniqueness

Oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-2-amine is unique due to the combination of oxalic acid and the trichlorophenoxy group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to similar compounds .

Properties

IUPAC Name

oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl3NO.C2H2O4/c1-3-9(2)17-5-4-6-18-13-11(15)7-10(14)8-12(13)16;3-1(4)2(5)6/h7-9,17H,3-6H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCFIDWKKWSZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCOC1=C(C=C(C=C1Cl)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-2-amine
Reactant of Route 2
oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-2-amine
Reactant of Route 3
oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-2-amine
Reactant of Route 4
oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-2-amine
Reactant of Route 5
oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-2-amine
Reactant of Route 6
oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-2-amine

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